6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine is a chemical compound characterized by its bromine, methoxy, and imidazole functional groups. This compound is part of the broader class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine typically involves multi-step organic reactions. One common method is the reaction of 2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as sodium iodide, in polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine exerts its effects involves interactions with specific molecular targets. The imidazole ring, in particular, can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine
6-Bromo-2-methoxy-3-(1H-imidazol-1-yl)pyridine
6-Bromo-2-methoxy-3-(5-methyl-1H-imidazol-1-yl)pyridine
Uniqueness: 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom and the methoxy group at specific positions on the pyridine ring contribute to its unique properties compared to similar compounds.
Properties
IUPAC Name |
6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJPEUQUZMPTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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